molecular formula C23H20F3NO6 B2530019 methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 848669-72-7

methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2530019
CAS No.: 848669-72-7
M. Wt: 463.409
InChI Key: HCRUDIFAETXJLR-UHFFFAOYSA-N
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Description

Methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that features a chromen-4-one core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

    Attachment of the pyrrolidinylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the chromen-4-one intermediate is reacted with a pyrrolidine derivative.

    Esterification to form the benzoate: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, amines, and thiols.

Major Products

    Oxidation: Products may include ketones, carboxylic acids, or quinones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets in the body. The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, while the pyrrolidinylmethyl group can interact with protein targets. The chromen-4-one core can participate in various biochemical reactions, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Chromen-4-one derivatives: These compounds share the chromen-4-one core structure and may have similar biological activities.

    Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which can enhance their pharmacokinetic properties.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring, which can contribute to their biological activity.

Uniqueness

Methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidinylmethyl group can improve its binding affinity to biological targets. The chromen-4-one core provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6/c1-31-22(30)13-4-6-14(7-5-13)32-20-18(29)15-8-9-17(28)16(12-27-10-2-3-11-27)19(15)33-21(20)23(24,25)26/h4-9,28H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRUDIFAETXJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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